Fmoc-Thr(tBu)-Gly-OH chemical properties
Fmoc-Thr(tBu)-Gly-OH chemical properties
An In-depth Technical Guide to Fmoc-Thr(tBu)-Gly-OH: Properties, Synthesis, and Application in Peptide Chemistry
Introduction
In the landscape of modern drug discovery and biochemical research, solid-phase peptide synthesis (SPPS) stands as a cornerstone technology for creating complex peptide molecules with high precision.[1] The strategic selection of building blocks is paramount to the success of this methodology. Fmoc-Thr(tBu)-Gly-OH is a specialized dipeptide derivative that serves as a critical tool for researchers. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and strategic application, tailored for scientists and professionals in peptide chemistry and drug development.
This dipeptide incorporates the fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection and a tert-butyl (tBu) group to shield the hydroxyl function of the threonine side chain.[2] The use of a pre-formed dipeptide unit like Fmoc-Thr(tBu)-Gly-OH is particularly advantageous in synthesizing peptides that may be prone to aggregation or contain "difficult" sequences, thereby enhancing the efficiency and purity of the final product.[3]
Physicochemical and Quantitative Data
Fmoc-Thr(tBu)-Gly-OH is a white to off-white powder under standard conditions.[3] Its structural integrity and purity are critical for its successful application in stepwise peptide synthesis. The foundational properties are summarized below.
| Property | Value | Source(s) |
| Synonyms | Fmoc-O-(tert-butyl)-L-threoninylglycine | [3] |
| CAS Number | 1456878-79-7 | [3][4] |
| Molecular Formula | C25H30N2O6 | [3][4] |
| Molecular Weight | 454.52 g/mol | [3][4] |
| Appearance | White to off-white powder | [3] |
| Purity | ≥95% (typically by HPLC) | [3] |
| Storage | Store at ≤ -10 °C, protected from moisture | [3] |
Solubility and Stability: The solubility of Fmoc-protected amino acids and peptides is a critical factor in SPPS. Fmoc-Thr(tBu)-Gly-OH is generally soluble in common SPPS solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[5] Inadequate solubility can lead to poor reaction kinetics and incomplete coupling, resulting in the formation of deletion sequences.[5] For long-term viability, the compound must be stored in a cool, dry environment (≤ -10 °C is recommended) to prevent degradation of the Fmoc group and hydrolysis of the peptide bond.[3]
Synthesis, Purification, and Quality Control
While commercially available, understanding the synthesis and purification of Fmoc-Thr(tBu)-Gly-OH provides valuable insight into its quality attributes. The dipeptide is typically prepared via a solution-phase coupling reaction.
Diagram 1: Chemical Structure of Fmoc-Thr(tBu)-Gly-OH
Caption: Chemical structure of Fmoc-Thr(tBu)-Gly-OH.
Experimental Protocol: Solution-Phase Synthesis
This protocol describes a general method for synthesizing the dipeptide.
-
Activation of Fmoc-Thr(tBu)-OH:
-
Dissolve Fmoc-Thr(tBu)-OH (1.0 eq) and an activating agent such as HOSu (N-Hydroxysuccinimide) (1.0 eq) in an appropriate solvent like Tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a coupling reagent such as DCC (N,N'-Dicyclohexylcarbodiimide) (1.0 eq) and stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 4-6 hours.
-
The formation of the activated ester can be monitored by Thin Layer Chromatography (TLC).
-
-
Coupling with Glycine:
-
In a separate flask, dissolve H-Gly-OH (1.1 eq) and a base such as NaHCO₃ (2.2 eq) in a mixture of THF and water.[6]
-
Add the previously prepared activated Fmoc-Thr(tBu)-ONSu solution dropwise to the glycine solution at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours after the addition is complete.[6]
-
-
Work-up and Extraction:
-
Remove the organic solvent (THF) under reduced pressure.
-
Add water to the remaining aqueous phase and wash with a non-polar solvent like diethyl ether to remove unreacted starting materials and byproducts.
-
Acidify the aqueous phase to a pH of ~3 using a dilute acid (e.g., 1M HCl).
-
Extract the product into an organic solvent such as Ethyl Acetate (EA).
-
Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.[6]
-
Diagram 2: General Synthesis and Purification Workflow
Caption: Workflow for dipeptide synthesis and purification.
Experimental Protocol: Purification
Impurities from the synthesis can be detrimental to the final peptide purity. A solvent wash or recrystallization is a crucial final step.
-
Solvent Slurry Wash:
-
Place the crude Fmoc-Thr(tBu)-Gly-OH (100g) in a flask.
-
Add a suitable solvent such as Toluene (600ml).[7] Toluene is effective at removing non-polar impurities and residual coupling reagents.
-
Raise the temperature of the slurry to 50°C and stir for 1 hour.
-
Cool the mixture to room temperature (e.g., 30±5°C) and continue stirring for 2 hours.[7]
-
-
Isolation and Drying:
-
Filter the solid product and wash the filter cake with a small amount of fresh, cold Toluene.
-
Collect the wet cake and dry it under vacuum at a moderate temperature (e.g., 50°C) until a constant weight is achieved.[7]
-
Analytical Quality Control
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of the final product. A reversed-phase C18 column is typically used with a gradient of acetonitrile in water (both containing 0.1% TFA). Purity should typically be ≥95% for use in SPPS.[7]
-
Mass Spectrometry (MS): Confirms the identity of the compound by verifying its molecular weight. Electrospray ionization (ESI) is a common technique for this analysis.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provides detailed structural confirmation, ensuring the correct connectivity of atoms and the presence of the protecting groups.[8]
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-Thr(tBu)-Gly-OH is as a building block in Fmoc-based SPPS.[3]
The Strategic Advantage of Dipeptide Building Blocks
The stepwise addition of single amino acids can sometimes be inefficient, particularly in sequences prone to aggregation or steric hindrance. The use of a dipeptide unit offers several advantages:
-
Overcoming Aggregation: Certain peptide sequences can fold into stable secondary structures on the resin, making the N-terminus inaccessible. Incorporating a dipeptide can disrupt these interactions, improving coupling efficiency.[9]
-
Improved Kinetics: A single coupling of a dipeptide is faster than two separate single amino acid coupling and deprotection cycles.
-
Reduced Risk of Side Reactions: For sensitive residues, incorporating them as part of a dipeptide can minimize their exposure to repeated chemical cycles, potentially reducing side reactions like racemization.
The Fmoc/tBu Orthogonal Protection Scheme
The Fmoc/tBu strategy relies on two protecting groups that are removed by different chemical mechanisms, allowing for selective deprotection.[10]
-
Fmoc Group (Base-Labile): Protects the α-amino group. It is stable to acidic conditions but is rapidly removed by a secondary amine base, typically a 20% solution of piperidine in DMF, via a β-elimination reaction.[10][11]
-
tBu Group (Acid-Labile): Protects the side-chain hydroxyl group of threonine. It is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids, such as Trifluoroacetic Acid (TFA), during the final cleavage of the peptide from the resin.[2][12]
Diagram 3: SPPS Cycle for Dipeptide Incorporation
Caption: SPPS workflow for coupling Fmoc-Thr(tBu)-Gly-OH.
Experimental Protocol: Incorporation into a Peptide Chain
This protocol outlines the manual coupling of Fmoc-Thr(tBu)-Gly-OH onto a solid support.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin) to which the preceding amino acid has already been coupled. The resin should be swelled in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group from the growing peptide chain.[13]
-
Drain the resin and repeat the treatment for another 10-15 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling:
-
Prepare the coupling solution: Dissolve Fmoc-Thr(tBu)-Gly-OH (3-4 eq.), a coupling activator like HBTU (3-4 eq.), and a base like DIPEA (6-8 eq.) in DMF.
-
Add the activated dipeptide solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours. The extended time ensures efficient coupling of the bulkier dipeptide.
-
-
Monitoring and Washing:
-
Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling.[7] A negative result (beads remain colorless or yellow) indicates that no free primary amines are present and the reaction is complete.
-
If the test is positive, the coupling step should be repeated.
-
Once complete, wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
-
Conclusion
Fmoc-Thr(tBu)-Gly-OH is a highly valuable reagent in the field of peptide synthesis. Its well-defined chemical properties and the strategic advantages it offers as a dipeptide building block make it an indispensable tool for researchers. By enabling more efficient synthesis of complex or aggregation-prone peptides, it facilitates the development of novel peptide-based therapeutics and advanced biochemical probes.[3] The protocols and data presented in this guide serve as a foundational resource for the effective and reliable utilization of this compound in a laboratory setting.
References
-
Fmoc-Thr(tBu)-Thr(tBu)-OH. PubChem. [Link]
-
Fmoc-Thr(But)-OH – Threonine derivative utilized in peptide synthesis. AAPPTec. [Link]
-
Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]
- Method for synthesizing liraglutide.
-
Fmoc-Based Synthesis of Peptide-α-Thioesters: Application to the Total Chemical Synthesis of a Glycoprotein by Native Chemical Ligation. ACS Publications. [Link]
- Production of peptides containing poly-gly sequences using fmoc chemistry.
-
Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC. [Link]
-
Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Advent Chembio. [Link]
-
Supporting Information. ScienceOpen. [Link]
-
H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
Fmoc-Thr(tBu)-OH. CEM Corporation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2018032521A1 - Method for synthesizing liraglutide - Google Patents [patents.google.com]
- 7. ajpamc.com [ajpamc.com]
- 8. scienceopen.com [scienceopen.com]
- 9. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 10. digital.csic.es [digital.csic.es]
- 11. chempep.com [chempep.com]
- 12. Fmoc-Thr(tBu)-OH | Solid-phase Peptide synthesis | TargetMol [targetmol.com]
- 13. rsc.org [rsc.org]
